molecular formula C12H13NO4 B014645 4-(Aminomethyl)-6,7-dimethoxycoumarin CAS No. 849042-47-3

4-(Aminomethyl)-6,7-dimethoxycoumarin

Cat. No.: B014645
CAS No.: 849042-47-3
M. Wt: 235.24 g/mol
InChI Key: AXXVGQYUBHDGBK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6,7-dimethoxycoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6,7-dimethoxycoumarin typically involves the following steps:

    Starting Material: The synthesis begins with 6,7-dimethoxycoumarin.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6,7-dimethoxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-(Aminomethyl)-6,7-dimethoxycoumarin has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6,7-dimethoxycoumarin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-Aminocoumarin: Lacks the methoxy groups but has similar biological activities.

    6,7-Dimethoxycoumarin: Lacks the aminomethyl group but shares similar chemical properties.

    4-(Aminomethyl)coumarin: Similar structure but without the methoxy groups.

Properties

IUPAC Name

4-(aminomethyl)-6,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXVGQYUBHDGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(Aminomethyl)-6,7-dimethoxycoumarin interact with carboxylic acids and what are the downstream effects?

A: this compound reacts with carboxylic acids through a condensation reaction. [] The amine group of the coumarin derivative reacts with the carboxylic acid group, forming an amide bond and releasing a water molecule. This derivatization results in a fluorescent product, enabling sensitive detection and quantification of carboxylic acids using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. []

Q2: What are the advantages of using a two-phase derivatization method with this compound for analyzing carboxylic acids?

A: The research by Santa et al. [] highlights several advantages of employing a two-phase derivatization method with this compound and water/ethyl acetate for carboxylic acid analysis:

  • Simplicity and speed: The two-phase system allows for easy separation of the derivatized analytes from the reaction mixture, simplifying the sample preparation process and reducing analysis time. []
  • Sensitivity: The derivatization significantly enhances the detectability of carboxylic acids, achieving detection limits in the femtomole range. []
  • Versatility: This method demonstrates applicability for analyzing various carboxylic acids, including fatty acids in complex biological samples like human serum. []

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